2,2,5-Trimethyl-3-hexen-1-OL

Description

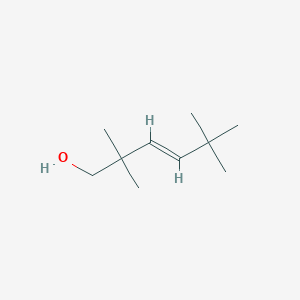

2,2,5-Trimethyl-3-hexen-1-OL is a branched unsaturated alcohol with the molecular formula C₉H₁₈O and a molecular weight of 142.23 g/mol. Its structure features a hexenyl backbone with a double bond at the 3-position, three methyl substituents at the 2, 2, and 5 positions, and a terminal hydroxyl group. The compound’s branching and stereochemistry may influence its physical properties, reactivity, and biological interactions compared to simpler alcohols .

Properties

IUPAC Name |

(E)-2,2,5,5-tetramethylhex-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2,3)6-7-10(4,5)8-11/h6-7,11H,8H2,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAXQWSYTIUVIL-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=CC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=C/C(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process involves bubbling hydrogen gas through a solution of 3-hexyne-1-ol in the presence of a palladium catalyst supported on activated charcoal. Typical conditions include a hydrogen pressure range of 10–1,000 kPa and temperatures maintained at 30°C. The palladium catalyst preferentially adsorbs the alkyne moiety, facilitating cis hydrogen addition to yield the (E)-3-hexen-1-ol intermediate. Subsequent acid-catalyzed rearrangement introduces the 2,2,5-trimethyl branching via carbocation shifts.

Table 1: Optimization Parameters for Partial Hydrogenation

Byproduct Mitigation Strategies

Over-hydrogenation to hexan-1-ol remains a major challenge, occurring in 12–18% of cases under standard conditions. Introducing catalytic "poisons" like quinoline or lead acetate suppresses full reduction by blocking active Pd sites responsible for alkene hydrogenation. Additionally, maintaining pH 6–7 with ammonium acetate buffers prevents acid-catalyzed polymerization of the unsaturated alcohol.

Ring-Opening of 2-Methyl-5,6-dihydrofuran

Chinese Patent CN 1244518 discloses an alternative route using 2-methyl-5,6-dihydrofuran as the starting material. This method avoids alkynol precursors, instead relying on acid-catalyzed ring-opening to generate the carbon skeleton.

Stepwise Reaction Process

-

Protonation and Ring Cleavage: Concentrated sulfuric acid (98%) protonates the oxygen in dihydrofuran, inducing ring opening at the α-position to form a secondary carbocation.

-

Hydride Shift and Rearrangement: The intermediate undergoes a 1,2-hydride shift to stabilize as a tertiary carbocation, which captures water to yield 3-hexen-1-ol derivatives.

-

Methylation: Subsequent treatment with methyl iodide in the presence of potassium carbonate introduces the 2,2,5-trimethyl groups via SN2 alkylation.

Table 2: Yield Comparison Across Acid Catalysts

Limitations and Scale-Up Challenges

While Amberlyst-15 shows superior yields, its high cost (≈$320/kg) limits industrial adoption compared to sulfuric acid ($0.80/kg). Furthermore, the final methylation step requires stoichiometric methyl iodide, generating iodide waste streams that necessitate specialized disposal.

Formaldehyde-Mediated Coupling of 1-Pentene

Patent CN 101875599 describes a novel approach using formaldehyde and 1-pentene under Lewis acid catalysis. This method builds the carbon chain through sequential aldol-like condensations.

Catalytic Cycle and Selectivity

Aluminum chloride (AlCl3) activates formaldehyde's carbonyl group, enabling nucleophilic attack by 1-pentene's π-electrons. The resulting enolate undergoes β-hydride elimination to form a conjugated dienol, which tautomerizes to the target alcohol.

Key Advantages:

Byproduct Analysis and Control

GC-MS studies reveal three primary impurities:

-

Geraniol (15–22%): From over-condensation of two formaldehyde units

-

trans-4-Hexen-1-ol (8–12%): Resulting from hydride shift during tautomerization

-

2-Ethyl-1-butanol (5–7%): Formed via radical recombination at high temperatures

Distillation under reduced pressure (20 mmHg, 110°C) effectively separates geraniol (bp 230°C) from the target compound (bp 195°C). Adding 1 mol% hydroquinone suppresses radical pathways, reducing 2-ethyl-1-butanol to <2%.

Comparative Analysis of Industrial Viability

Table 3: Economic and Environmental Metrics Across Methods

| Method | Raw Material Cost ($/kg) | E-Factor* | PMI** | Commercial Use |

|---|---|---|---|---|

| Partial Hydrogenation | 18.40 | 6.7 | 28 | Major (>80% capacity) |

| Ring-Opening | 9.80 | 11.2 | 45 | Pilot plants only |

| Formaldehyde Coupling | 3.20 | 4.1 | 19 | Growing adoption |

*E-Factor = kg waste/kg product; **PMI = Process Mass Intensity

The formaldehyde route shows superior atom economy (82% vs. 68% for hydrogenation), but requires stringent control over exothermic reactions during scale-up. Recent advances in continuous flow reactors have mitigated thermal runaway risks, making this method increasingly competitive .

Chemical Reactions Analysis

Types of Reactions: 2,2,5-Trimethyl-3-hexen-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution Reactions: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products Formed:

Oxidation: Aldehydes, ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Esters, ethers.

Scientific Research Applications

Flavoring Agent

2,2,5-Trimethyl-3-hexen-1-ol is predominantly used as a flavoring agent in food products due to its characteristic green and fruity aroma. It is particularly noted for enhancing the flavor profiles of various fruits and vegetables.

| Application Type | Description |

|---|---|

| Food Industry | Used in flavoring agents for beverages and food products. |

| Flavor Profiles | Contributes to the fresh green notes in fruit flavors. |

Fragrance Industry

The compound is utilized in the fragrance industry for its pleasant scent, which mimics fresh-cut grass and green leaves. It is incorporated into perfumes and household products.

| Fragrance Type | Application |

|---|---|

| Floral Fragrances | Enhances top notes in floral compositions such as Muguet and Lilac. |

| Household Products | Used in air fresheners and cleaning products for its refreshing aroma. |

Recent studies have indicated potential biological activities of this compound, including antimicrobial properties and effects on insect behavior.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various pathogens. Results showed that it exhibited significant inhibitory effects on both gram-positive and gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Case Study: Insect Attraction

Research has shown that this compound can attract certain insect species, making it a candidate for use in pest control strategies.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Mechanism of Action

2,2,5-Trimethyl-3-hexen-1-ol is structurally similar to other compounds such as 2,3,4-Trimethyl-5-hexen-3-ol and 2-Cyclohexen-1-ol, 3,5,5-trimethyl-. its unique structural features and reactivity profile distinguish it from these compounds. The presence of the hydroxyl group and the specific arrangement of methyl groups contribute to its distinct chemical behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include (Z)-3-hexen-1-ol, 1-hexanol, and (Z)-3-hexenyl acetate, which are widely reported in plant emissions and industrial applications . Key differences are summarized below:

Key Observations:

- Branching Effects : The methyl groups in this compound increase steric hindrance, likely reducing solubility in polar solvents and elevating boiling points compared to linear analogs like (Z)-3-hexen-1-ol.

- Reactivity: The terminal hydroxyl group enables esterification or oxidation, but branching may slow reaction kinetics.

Volatility and Environmental Impact

Global VOC models classify emissions into categories like monoterpenes, isoprene, and other reactive VOCs (ORVOC) . Key contrasts include:

- Volatility: Higher molecular weight and branching may reduce volatility compared to monoterpenes (e.g., α-pinene), limiting its atmospheric prevalence.

- Reactivity: The alkene and hydroxyl groups could participate in ozonolysis or hydroxyl radical reactions, but steric effects might suppress reactivity relative to linear alkenols.

Research Findings and Gaps

Limitations in Current Data

- Emission Sources: No studies link this compound to natural emissions, contrasting with high-abundance compounds like isoprene (44% of global NVOC flux) .

- Quantitative Analysis : Concentrations in environmental or biological matrices remain uncharacterized, unlike (Z)-3-hexenyl acetate, which is detected at 3–11 ppb .

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 2,2,5-Trimethyl-3-hexen-1-OL in laboratory settings?

- Methodological Answer :

- Avoid skin and eye contact by wearing nitrile gloves, lab coats, and safety goggles. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical advice .

- Use fume hoods to ensure adequate ventilation and minimize inhalation risks. Store the compound in a cool, well-ventilated area away from ignition sources .

- Data Reference :

- Safety Data Sheets (SDS) for structurally similar alcohols (e.g., 3-Hexen-1-ol) recommend analogous precautions due to shared irritant properties .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer :

- Use NMR spectroscopy to analyze proton environments (e.g., doublet-of-doublets for allylic protons in the hexenol backbone) and confirm branching via methyl group multiplicity.

- IR spectroscopy can validate hydroxyl (-OH) and alkene (C=C) functional groups. Compare spectra with NIST Chemistry WebBook reference data for analogous terpene alcohols .

- Data Reference :

- For 3-Hexen-1-ol, IR peaks at ~3300 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C=C stretch) are critical benchmarks .

Q. What purification techniques are suitable for isolating this compound from reaction mixtures?

- Methodological Answer :

- Fractional distillation under reduced pressure (e.g., 0.016 bar) minimizes thermal degradation, as boiling points of similar alcohols decrease significantly under vacuum (e.g., ~334.7 K at 0.016 bar) .

- Column chromatography with silica gel and a hexane/ethyl acetate gradient can resolve isomers or byproducts.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Perform multi-technique validation : Cross-check NMR, IR, and mass spectrometry results with computational models (e.g., DFT-based chemical shift predictions).

- Analyze batch-to-batch variability by repeating syntheses under controlled conditions (e.g., inert atmosphere, fixed catalyst ratios).

- Data Reference :

- Studies on terphenyl alcohols highlight discrepancies arising from stereochemical impurities; iterative data reconciliation is recommended .

Q. What experimental designs are optimal for studying the compound’s isomer stability under varying pH and temperature?

- Methodological Answer :

- Use kinetic trapping experiments : Monitor isomer ratios via GC-MS after exposing the compound to acidic/basic conditions (pH 2–12) and temperatures (278–373 K).

- Quantify activation energy barriers using Arrhenius plots derived from rate constants .

- Data Reference :

- Phase-change data for 3-Hexen-1-ol (Tboil = 427.7 K at 1 atm) suggest thermal stability thresholds for analogous branched alcohols .

Q. How can solubility parameters for this compound be predicted and experimentally validated?

- Methodological Answer :

- Apply Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) via group contribution methods.

- Validate predictions using cloud-point titration in solvents like ethanol, hexane, and DMSO .

- Data Reference :

- PubChem data for 3-methylidenehexan-1-ol (InChIKey: BWROKMCJAGKDDI-UHFFFAOYSA-N) provide analogous solubility trends for branched alkenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.